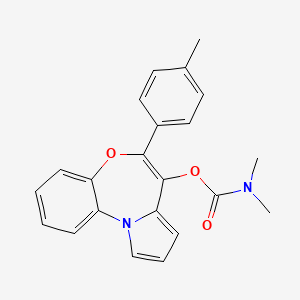

Benzothiazepine analog 6

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H20N2O3 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

[6-(4-methylphenyl)pyrrolo[2,1-d][1,5]benzoxazepin-7-yl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C22H20N2O3/c1-15-10-12-16(13-11-15)20-21(27-22(25)23(2)3)18-8-6-14-24(18)17-7-4-5-9-19(17)26-20/h4-14H,1-3H3 |

InChI Key |

KVEJUNNTLYYMDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CN3C4=CC=CC=C4O2)OC(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for Benzothiazepine Analogs

Strategies for the Construction of Benzothiazepine (B8601423) Core Structures

The fundamental approach to building the benzothiazepine framework often involves the reaction between a 2-aminothiophenol (B119425) and a suitable three-carbon synthon, leading to the formation of the seven-membered thiazepine ring. rsc.orgresearchgate.net Over the years, numerous methodologies have been developed to optimize this process, ranging from traditional multistep sequences to modern catalytic and accelerated techniques.

Multistep Synthetic Routes to Benzothiazepine Frameworks

Complex benzothiazepine structures are often assembled through carefully designed multistep reaction sequences. These routes offer the flexibility to introduce a wide range of substituents and control stereochemistry.

A classic example is the synthesis of 2,3-dihydro-1,4-benzothiazepines reported by Sternbach and colleagues. rsc.org This process begins with the diazotization of an ortho-amino-substituted aromatic compound, followed by a Sandmeyer-type reaction using potassium or copper thiocyanate. Subsequent hydrolysis and nucleophilic substitution with 2-bromoethanamine yield a substituted o-mercapto ketone intermediate. The final ring closure is accomplished in the presence of pyridine (B92270) to afford the benzothiazepine product in moderate yields. rsc.org

Another versatile multistep approach involves an initial Knoevenagel condensation between an indan-1,3-dione and a benzaldehyde. scirp.org The resulting 2-benzylidineindan-1,3-dione intermediate then reacts with a 2-aminothiophenol. This subsequent step is a domino reaction involving an initial intermolecular thio-Michael addition, followed by an intramolecular imine formation to construct the final tetracyclic benzothiazepine scaffold. scirp.orgscirp.org This method allows for structural diversity by varying the substituents on all three aromatic regions of the final molecule. scirp.org

Catalytic Approaches in Benzothiazepine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved yields, and the potential for enantioselectivity. Various catalytic systems have been successfully applied to the synthesis of benzothiazepines.

Heterogeneous Catalysis: Solid catalysts are advantageous due to their ease of separation and reusability. H-ferrierite zeolite, an acidic catalyst, has been effectively used for the reaction of chalcones with 2-aminothiophenol under solvent-free conditions, leading to 1,5-benzothiazepine (B1259763) derivatives in high purity and good yields. nih.govarabjchem.org Another innovative approach uses a nano-biocatalyst (NBC) derived from lipase (B570770) immobilized on Fe₃O₄ nanoparticles for the synthesis of 1,4-benzothiazepine derivatives, achieving a 95% product yield. nih.gov The magnetic nature of the catalyst simplifies its recovery from the reaction mixture. nih.gov

Homogeneous and Organocatalysis: Soluble catalysts have also been widely explored. Zirconium oxychloride has been employed as an efficient Lewis acid catalyst for the synthesis of indolyl-1,5-benzothiazepines. openpharmaceuticalsciencesjournal.com Di-cationic ionic liquids can serve as both the solvent and the catalyst for the reaction of o-aminothiophenol with chalcones. asianpubs.org

For asymmetric synthesis, organocatalysis has emerged as a powerful tool. A one-pot enantioselective route to N-unprotected 2,3-dihydro-1,5-benzothiazepinones was developed using an organocatalyzed sulfa-Michael reaction between α,β-unsaturated N-acyl pyrazoles and 2-aminothiophenols. nih.gov This method requires a low catalyst loading (1 mol%) and proceeds at room temperature to provide enantioenriched products, which are valuable for further derivatization. nih.gov

| Catalyst Type | Specific Catalyst | Key Features | Source |

|---|---|---|---|

| Heterogeneous | H-Ferrierite Zeolite | Solvent-free conditions, reusable, high purity. | nih.govarabjchem.org |

| Heterogeneous | Lipase on Fe₃O₄ Nanoparticles | Biocatalyst, magnetic recovery, 95% yield. | nih.gov |

| Homogeneous | Zirconium Oxychloride | Eco-friendly Lewis acid, used for indolyl-benzothiazepines. | nih.govopenpharmaceuticalsciencesjournal.com |

| Homogeneous | Di-cationic Ionic Liquid | Acts as both solvent and catalyst, reusable. | asianpubs.org |

| Organocatalyst | Chiral Organocatalyst (e.g., based on squaramide) | Enantioselective synthesis, low catalyst loading, mild conditions. | nih.gov |

Accelerated Synthesis Techniques (e.g., Microwave-Assisted, Ultrasonic)

To reduce reaction times, improve yields, and promote greener chemical processes, accelerated synthesis techniques like microwave irradiation and ultrasonication have been widely adopted. sciforum.net

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a highly efficient method for synthesizing 1,5-benzothiazepines. The reaction of 1,3-substituted-prop-2-en-1-ones with 2-aminothiophenol under solvent-free microwave irradiation can be completed in just 2-3 minutes, affording yields between 60-88%. nih.govsemanticscholar.org Using glycerol (B35011) as a green reaction medium under microwave conditions also provides high yields and clean reaction profiles. asianpubs.org This technique significantly shortens reaction times compared to conventional heating methods, which can require several hours. openpharmaceuticalsciencesjournal.com

Ultrasonic Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient protocol. The synthesis of steroidal 1,5-benzothiazepines has been achieved under ultrasonic irradiation at 45–50°C, providing high yields. tandfonline.com This method is noted for being convenient and eco-friendly. tandfonline.com The condensation of chalcones with 2-aminobenzenethiol under ultrasonic irradiation, using catalysts like zirconium oxychloride in DMF or ferrous sulfate, also results in excellent yields (up to 93%) with short reaction times. nih.govresearchgate.net

| Technique | Reactants | Conditions | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| Microwave | Chalcones + 2-Aminothiophenol | Solvent-free, Zinc Acetate | 2-3 min | 60-88% | nih.gov |

| Microwave | Indolyl-propenones + 2-Aminothiophenol | Solvent-free, Zirconium(IV) oxy chloride | 3-6 min | > Conventional | openpharmaceuticalsciencesjournal.com |

| Ultrasonic | Chalcones + 2-Aminothiophenol | DMF, Zirconium Oxychloride, RT | Shortened | 60-90% | nih.gov |

| Ultrasonic | Chalcones + 2-Aminothiophenol | PEG-400, RT | Shortened | 86-93% | nih.gov |

Nucleophilic Addition Reactions (e.g., Michael's Addition)

The most common and fundamental strategy for constructing the 1,5-benzothiazepine skeleton is the domino reaction between 2-aminothiophenols and α,β-unsaturated ketones (chalcones). rsc.org This process is initiated by a nucleophilic conjugate addition of the thiol group onto the enone, a reaction known as a thia-Michael addition. researchgate.netrsc.org This step forms a key acyclic intermediate. rsc.org

Following the Michael addition, an intramolecular cyclization occurs via the nucleophilic attack of the amino group on the carbonyl carbon, forming an imine and closing the seven-membered ring. rsc.orgrsc.org This tandem reaction sequence is highly efficient. For instance, using hexafluoro-2-propanol (HFIP) as a reaction medium allows the domino process to proceed at room temperature under nearly neutral conditions, affording 2,3-dihydro-1,5-benzothiazepines in yields up to 98%. rsc.org The unique properties of HFIP are believed to activate both the Michael acceptor and the carbonyl group for the cyclization step without deactivating the nucleophilic amino group. rsc.org

S-Alkylation and Ortho-Lithiation Pathways

Alternative pathways, particularly for the synthesis of 1,4-benzothiazepine isomers, involve S-alkylation and ortho-lithiation strategies. rsc.orgnih.gov These methods provide access to substitution patterns that are not readily achievable through the more common Michael addition route.

One such synthesis of 4,1-benzothiazepines proceeds in two main steps. nih.gov The first is an ortho-lithiation of a protected aniline (B41778), such as a Boc-protected p-chloroaniline. Deprotonation with a strong base like t-butyllithium (tBuLi) followed by warming promotes metallation at the ortho position. The resulting organolithium intermediate then undergoes a nucleophilic addition to an aromatic aldehyde. nih.gov The second key step is the reaction of this intermediate with methyl thioglycolate in trifluoroacetic acid (TFA). This step involves S-alkylation followed by an acid-catalyzed cyclization to form the 1,4-benzothiazepine ring system. rsc.orgnih.gov This pathway has been optimized to be a one-pot procedure from the alcohol intermediate, although it often requires elevated temperatures to drive the cyclization. nih.gov

Advanced Derivatization and Structural Modification of Benzothiazepine Analogs

Once the core benzothiazepine scaffold is constructed, further modifications can be made to fine-tune its properties. Derivatization is a key strategy in drug discovery to explore structure-activity relationships (SAR). acs.org

Structural modifications can be introduced at multiple sites. The sulfur atom in the thiazepine ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). scirp.orgscirp.org The aromatic rings of the benzothiazepine system can be substituted with various functional groups, such as methoxy (B1213986) groups, by starting with appropriately substituted 2-aminobenzenethiols or benzaldehydes. scirp.org For example, novel 7-methoxy and 8-methoxy substituted benzothiazepines have been synthesized by reacting 2-benzylidine-1,3-indandione with the corresponding methoxy-substituted 2-aminobenzenethiols. scirp.org

Furthermore, advanced derivatization can involve attaching other complex moieties to the core structure. For instance, linking a cyclopropanol (B106826) group to the 1,4-benzothiazepine core has been explored to create novel analogs. acs.org Another common modification is the N-alkylation or N-acylation of the nitrogen atom within the thiazepine ring, which can significantly alter the molecule's properties. acs.orgmdpi.com These derivatization strategies highlight the versatility of the benzothiazepine scaffold for creating diverse chemical libraries for further investigation. nih.govacs.org

Systematic Substitution Patterns and Their Chemical Feasibility

The chemical framework for synthesizing Benzothiazepine analog 6 and its subsequent derivatives is highly amenable to systematic structural modifications. The feasibility of introducing diverse substitution patterns lies in the choice of starting materials, specifically the substituted aniline and the aromatic aldehyde.

Detailed research findings indicate that altering substituents on the various rings of the benzothiazepine scaffold is a common strategy to modulate activity. For instance, the introduction of halogen substituents on the fused benzene (B151609) ring of 1,5-benzothiazepines has been explored to improve efficacy. nih.gov Studies have shown that halogenated phenyl substitutions at the second position of the benzothiazepine core can significantly influence biological outcomes. nih.gov This is attributed to the electron-withdrawing nature of halogen atoms, which can activate the ring system. nih.gov

Other modifications include incorporating methoxy groups on the 2-aminobenzenethiol-derived ring or adding pyridyl-moieties to create analogs with enhanced polarity. scirp.org The chemical feasibility of these substitutions is generally high, though yields can be variable. The synthesis of pyridyl-analogs has been successful for 3-pyridyl and 4-pyridyl variants, while the 2-pyridyl analog proved difficult to prepare. scirp.org The primary strategies for creating a library of analogs based on the structure of intermediate 6 would involve the following variations:

Varying the Aniline Moiety: Using different N-protected haloanilines (e.g., bromo- or fluoro-analogs, or different isomers of chloroaniline).

Varying the Aldehyde Moiety: Employing a range of substituted benzaldehydes in the nucleophilic addition step. The synthesis of the required aldehydes, if not commercially available, can be achieved from corresponding bromo-aromatics. nih.gov

| Starting Material Class | Parent Compound (for Analog 6) | Potential Variations for Systematic Substitution | Reference |

|---|---|---|---|

| Substituted Aniline | 4-chloro-N-tert-butoxycarbonylaniline | N-Boc-2-chloroaniline, N-Boc-3-chloroaniline, N-Boc-4-bromoaniline, N-Boc-4-fluoroaniline | nih.gov |

| Aromatic Aldehyde | m-isopropylbenzaldehyde | o-isopropylbenzaldehyde, p-isopropylbenzaldehyde, o-chlorobenzaldehyde, various methoxybenzaldehydes | nih.gov |

| Resulting Scaffold | 4,1-Benzothiazepine | Systematically substituted 4,1-benzothiazepine analogs | nih.gov |

Ring System Manipulations and Heterocyclic Fusions

Beyond simple substitution, the benzothiazepine core can undergo significant structural transformations, including manipulations of the thiazepine ring itself and the fusion of additional heterocyclic systems.

A fundamental ring manipulation is the formation of the thiazepine ring from an acyclic precursor like analog 6. The reaction of the amino alcohol intermediate with methyl thioglycolate in trifluoroacetic acid (TFA) at reflux affords the cyclized 1,5-dihydro-4,1-benzothiazepin-2(3H)-one. nih.gov Another common manipulation involves the oxidation of the sulfur atom within the thiazepine ring to form the corresponding sulfoxide or sulfone, which can alter the molecule's chemical properties. scirp.org

Fusing other heterocyclic rings to the benzothiazepine nucleus creates more complex chemical entities. This strategy has been used to develop novel molecular scaffolds with diverse properties. For example, furan (B31954) rings have been attached to the 1,4-benzothiazepine core via a multi-step synthesis starting from chalcone (B49325) intermediates. nih.gov More complex fused systems, such as benzo[b]indeno[1,2-e] nih.govnih.govthiazepin-12-one, are synthesized through a sequence involving a Knoevenagel condensation followed by a thio-Michael reaction and intramolecular imine formation. scirp.org The synthesis of pyrrole-fused benzodiazepines and thiophene-fused benzodiazepines highlights the broad potential for creating ortho-fused 6+7+5 ring systems. researchgate.net

| Transformation Type | Description | Example Reaction | Reference |

|---|---|---|---|

| Cyclization | Formation of the seven-membered thiazepine ring from an acyclic precursor. | Reaction of an amino alcohol with methyl thioglycolate in TFA. | nih.gov |

| Ring Atom Oxidation | Oxidation of the sulfur heteroatom to a sulfoxide or sulfone. | Reaction of a benzothiazepine with an oxidizing agent. | scirp.org |

| Heterocyclic Fusion | Attachment of an additional heterocyclic ring (e.g., furan, pyrrole) to the benzothiazepine core. | Condensation of chalcone intermediates with 2-aminobenzenethiol. | nih.gov |

| Complex Fused Systems | Construction of multi-ring systems incorporating the benzothiazepine scaffold. | Reaction of 2-benzylidine-1,3-indanedione with 2-aminothiophenol. | scirp.org |

Stereoselective Synthesis of Chiral Benzothiazepine Analogs

The synthesis of this compound introduces a stereocenter at the carbinol carbon (-CHOH-). nih.gov The reported synthesis, utilizing an organolithium reagent, is not described as stereoselective and likely produces a racemic mixture of enantiomers. However, the development of stereoselective synthetic methods is crucial for producing enantiomerically pure chiral benzothiazepines, as stereoisomers can have different biological activities.

Several strategies exist for achieving stereoselectivity in the synthesis of benzothiazepine analogs. One powerful approach is the use of organocatalysis. For example, the reaction between α-bromoenal and 2-aminobenzenethiol in the presence of a specific organocatalyst can yield an enantioselective N-H-free 1,5-benzothiazepine derivative in a single step. nih.gov This highlights a shift from classical methods to more advanced, stereocontrolled syntheses. colab.ws

Another approach involves the stereoselective ring opening of chiral precursors. Chiral cis and trans glycidic esters have been shown to react with o-aminothiophenol in a stereoselective manner, leading to optically active benzothiazepine products. capes.gov.br In cases where a stereoselective synthesis is not employed, the separation of enantiomers from a racemic mixture via chiral chromatography is a viable, albeit less direct, method to obtain stereopure compounds, as demonstrated by the isolation of the potent (+)-enantiomer of an 8-chloro substituted 1,5-benzothiazepine derivative. nih.gov

For intermediates like analog 6, a stereoselective synthesis could potentially be achieved by modifying the nucleophilic addition step, for instance, by using a chiral ligand or catalyst to control the facial selectivity of the attack on the aldehyde.

| Synthetic Approach | Description | Key Feature | Reference |

|---|---|---|---|

| Racemic Synthesis | Standard synthesis without chiral control, producing a 1:1 mixture of enantiomers. | Nucleophilic addition of an organolithium reagent to an aldehyde. | nih.gov |

| Organocatalysis | Use of a small chiral organic molecule to catalyze an enantioselective reaction. | One-step enantioselective formation of the benzothiazepine core. | nih.gov |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Isolation of a single, biologically active enantiomer (e.g., (+)-2b). | nih.gov |

| Chiral Precursors | Use of enantiomerically pure starting materials to build the chiral product. | Stereoselective ring opening of a chiral epoxide. | capes.gov.br |

Structure Activity Relationship Sar and Pharmacophore Development for Benzothiazepine Analogs

Comprehensive SAR Analysis of Benzothiazepine (B8601423) Analog 6 as a Tyrosinase Inhibitor

A focused investigation into a series of 2,3-dihydro-1,5-benzothiazepine derivatives has shed light on their potential as tyrosinase inhibitors. Among the synthesized compounds, benzothiazepine analog 6 demonstrated significant inhibitory activity against mushroom tyrosinase researchgate.netacs.org.

The inhibitory potency of benzothiazepine analogs against tyrosinase is markedly influenced by the nature, position, and electronic properties of substituents on the phenyl rings of the 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759) scaffold researchgate.netacs.org. In a study evaluating a series of such derivatives, analog 6 (2-(4-methoxyphenyl)-4-(naphthalen-2-yl)-2,3-dihydrobenzo[b] mdpi.comwisdomlib.orgthiazepine) exhibited an IC50 value of 12.27 µM against mushroom tyrosinase, which was more potent than the standard inhibitor, kojic acid (IC50 = 16.69 µM) researchgate.netacs.org.

The structure-activity relationship analysis of the series indicated that both electron-donating and electron-withdrawing substituents play a crucial role in modulating the inhibitory activity researchgate.net. For instance, analog 2 , with a 3,4-dimethoxyphenyl group at position 2 and a p-tolyl group at position 4, was the most potent in the series with an IC50 of 1.21 µM researchgate.netacs.org. This suggests that the electronic landscape of the phenyl rings is a key determinant of potency. The presence of a methoxy (B1213986) group in analog 6 , an electron-donating group, likely contributes to its notable activity. The position of these substituents is also critical; for example, compounds with hydroxyl groups at the 2 and 4 positions of the phenyl ring have shown potent tyrosinase inhibition scispace.com.

| Compound | Substituent at C2 | Substituent at C4 | IC50 (µM) researchgate.netacs.org |

| Analog 2 | 3,4-dimethoxyphenyl | p-tolyl | 1.21 |

| Analog 3 | 4-hydroxyphenyl | Phenyl | 10.42 |

| Analog 4 | 4-methoxyphenyl | 4-tert-butylphenyl | 13.24 |

| Analog 6 | 4-methoxyphenyl | naphthalen-2-yl | 12.27 |

| Analog 13 | 4-fluorophenyl | Phenyl | 1.34 |

| Kojic Acid | - | - | 16.69 |

In silico molecular docking studies have provided valuable insights into the binding mode of this compound within the active site of tyrosinase researchgate.net. The α,β-unsaturated carbonyl moiety within the benzothiazepine core is a critical pharmacophoric feature, forming a strong hydrogen bond with the conserved active site residue His85 researchgate.net. Furthermore, the phenyl ring of analog 6 is stabilized by π-π stacking interactions with neighboring residues His263 and Phe264 researchgate.net.

General SAR Trends in Benzothiazepine Derivatives across Diverse Biological Targets

The versatile benzothiazepine scaffold has been explored for a multitude of biological activities beyond tyrosinase inhibition, including antimicrobial and receptor-modulating effects. The structural modifications of the benzothiazepine core and its substituents have been shown to significantly influence their efficacy and selectivity.

Several studies have highlighted the antimicrobial potential of 1,5-benzothiazepine (B1259763) derivatives. The introduction of specific structural motifs has been correlated with enhanced antibacterial and antifungal activity. For instance, the presence of halogen atoms on the phenyl ring has been shown to be a promising strategy for developing potent antimicrobial agents mdpi.comwisdomlib.org.

A study on novel 1,5-benzothiazepine derivatives revealed that compounds bearing a p-chloro or p-nitro substitution exhibited significant antibacterial activity wisdomlib.org. Another study demonstrated that a fluorinated benzothiazepine derivative, BT6, exhibited superior antimicrobial activity against a range of bacterial and fungal strains, with a minimum inhibitory concentration (MIC) of 0.4 µg/mL against most strains mdpi.com. The presence of two chlorine atoms in another analog, BT3, resulted in potent activity against Staphylococcus aureus and Candida albicans mdpi.com. These findings underscore the importance of electron-withdrawing groups and halogens in enhancing the antimicrobial properties of benzothiazepine derivatives.

| Compound | Key Structural Feature | Antimicrobial Activity Highlight |

| BT6 | Fluorinated | MIC of 0.4 µg/mL against multiple bacterial and fungal strains mdpi.com |

| BT5 | Fluorinated | Most active against Escherichia coli with an MIC of 0.4 µg/mL mdpi.com |

| BT3 | Two chlorine atoms | Potent against Staphylococcus aureus (MIC 0.4 µg/mL) and Candida albicans (MIC 1.6 µg/mL) mdpi.com |

| BZ series | p-chloro, p-nitro, p-methoxy, and 3-methoxy, 4-hydroxy substitutions | Significant antibacterial and antifungal properties wisdomlib.org |

The core structure of benzothiazepine and related benzodiazepine (B76468) analogs plays a crucial role in determining their receptor binding selectivity. Modifications to this core can dramatically alter their affinity and efficacy for different biological targets. For example, subtle structural modifications of benzodiazepine derivatives have been shown to significantly impact their binding kinetics to the vasopressin V2 receptor, a target for autosomal dominant polycystic kidney disease nih.gov.

In the context of GABAA receptors, the benzodiazepine binding site can accommodate a wide variety of ligands, and modifications to the core structure are key to achieving subtype selectivity scispace.comnih.gov. The development of a unified pharmacophore model for the benzodiazepine receptor has been instrumental in guiding the synthesis of ligands with selectivity for different α subunits of the GABAA receptor scispace.comnih.gov. For instance, the orientation of the pharmacophore model within the binding site helps in identifying key interactions that can be exploited to design subtype-selective modulators scispace.com. The core structure's ability to present key pharmacophoric features in the correct spatial orientation is therefore paramount for achieving the desired receptor binding selectivity and functional outcome.

Pharmacophore Model Generation and Validation

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity researchgate.net. This approach has been successfully applied to understand the SAR of various classes of compounds, including tyrosinase inhibitors and benzodiazepine receptor ligands bohrium.comnih.govpharmacophorejournal.com.

The generation of a pharmacophore model typically involves aligning a set of active molecules and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings pharmacophorejournal.com. For tyrosinase inhibitors, pharmacophore models have been developed that highlight the importance of features like hydrogen bond donors, aromatic rings, and zinc binders researchgate.net.

Once a pharmacophore model is generated, it must be rigorously validated to ensure its predictive power. Validation can be performed internally, using the training set of molecules, and externally, using a test set of compounds with known activities that were not used in the model's creation pharmacophorejournal.com. A statistically robust model should be able to accurately predict the biological activities of the test set compounds. For example, a validated pharmacophore model for cyclooxygenase inhibitors yielded a squared predictive correlation coefficient of 0.977 between the experimental and predicted activities of the test set molecules pharmacophorejournal.com. Such validated models can then be used as 3D queries to screen large chemical databases to identify novel and diverse molecular scaffolds with the desired biological activity researchgate.netpharmacophorejournal.com.

Ligand-Based Pharmacophore Elucidation

Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity, especially when the three-dimensional structure of the target protein is not available thaiscience.info. For benzothiazepine analogs and other TSPO ligands, several pharmacophore models have been developed to understand the key interactions with the receptor binding site.

A general pharmacophore model for benzothiazepine-based TSPO ligands has been proposed based on the structures of known active compounds. This model typically includes several key features:

Aromatic Rings: The presence of one or more aromatic rings is a common feature. For instance, in some models, the centroid of the ortho-condensed benzene (B151609) ring of the benzothiazepine scaffold is identified as a critical pharmacophoric point (L1) researchgate.net. Another aromatic feature (L3) often corresponds to an aryl substituent, highlighting the importance of this group for activity researchgate.net.

Hydrogen Bond Acceptors: A lone pair of an sp2 or sp3 hybridized oxygen atom is often identified as a hydrogen bond acceptor (H2), suggesting a crucial hydrogen bonding interaction with the receptor researchgate.net.

Spatial Relationships: The relative orientation and distance between these features are critical for optimal binding.

The development of these models involves aligning a set of active molecules and extracting the common chemical features that are responsible for their biological activity. The resulting hypothesis can then be used to screen large databases of compounds to identify new potential ligands or to guide the design of novel analogs with improved affinity and selectivity.

Table 1: Key Pharmacophoric Features for Benzothiazepine-based TSPO Ligands

| Feature ID | Feature Type | Description |

| L1 | Aromatic | Centroid of the ortho-condensed benzene ring of the benzothiazepine core researchgate.net |

| L3 | Aromatic | Centroid of an aryl substituent researchgate.net |

| H2 | Hydrogen Bond Acceptor | Lone pair of an sp2 or sp3 hybridized oxygen atom researchgate.net |

| π1 | Aromatic | Centroid of a pyrrole (B145914) ring (in related pyrrolobenzothiazepine analogs) researchgate.net |

Integration of Structural Features Essential for Biological Activity

The biological activity of benzothiazepine analogs as TSPO ligands is highly dependent on the specific structural features integrated into the core scaffold. Extensive SAR studies on various classes of TSPO ligands have revealed several key structural requirements for high affinity and selectivity nih.gov. While specific data for "this compound" is not detailed in publicly available literature, general SAR principles for related benzothiazepine and other TSPO ligands can be inferred.

The Benzothiazepine Scaffold: The core heterocyclic ring system serves as the fundamental scaffold for orienting the essential substituent groups in the correct three-dimensional space for optimal interaction with the TSPO binding pocket.

Substitutions on the Aryl Ring: Modifications to the benzene ring of the benzothiazepine nucleus can significantly impact binding affinity. The introduction of various substituents can influence the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with the receptor.

The N-Arylacetamide Moiety: In many related TSPO ligands, an N-arylacetamide side chain is a common structural motif. The nature of the aryl group and the length and flexibility of the linker are critical for activity.

Chirality: The stereochemistry of the molecule can play a crucial role in its biological activity. It is common for one enantiomer of a chiral ligand to exhibit significantly higher affinity for the receptor than the other, highlighting the stereospecific nature of the binding interaction.

Detailed SAR studies typically involve the systematic modification of different parts of the lead molecule and evaluating the effect of these changes on biological activity. This process allows for the identification of key functional groups and structural motifs that are either beneficial or detrimental to the desired activity.

Table 2: General Structure-Activity Relationships for Benzodiazepine and Benzothiazepine-like TSPO Ligands

| Structural Modification | Effect on TSPO Binding Affinity |

| Addition of a halogen atom to the pendant phenyl ring | Generally increases affinity |

| Variation in the length of the alkyl chain in the amide side chain | Optimal length is critical; both shorter and longer chains can decrease affinity |

| Introduction of bulky substituents | Can either increase or decrease affinity depending on the specific location and the topology of the binding site |

| Stereochemistry at chiral centers | Often exhibits high stereoselectivity, with one enantiomer being significantly more potent |

The continuous refinement of SAR and pharmacophore models provides a powerful tool for the discovery and optimization of novel benzothiazepine analogs as potent and selective modulators of TSPO, with potential therapeutic applications in a range of neurological and psychiatric disorders nih.govnih.gov.

Computational Chemistry and Molecular Modeling in Benzothiazepine Analog Research

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a ligand to a protein's active site.

Molecular docking studies have been instrumental in elucidating the binding interactions of benzothiazepine (B8601423) analogs with various enzymes, including tyrosinase and α-glucosidase, which are significant targets in medicinal chemistry.

For instance, in the investigation of tyrosinase inhibitors, a "compound 6" was docked into the active site of tyrosinase. The study focused on understanding the binding orientation and interactions that contribute to its inhibitory activity. While specific binding affinity values were not detailed, the docking pose revealed key interactions within the enzyme's active site.

In the context of α-glucosidase inhibition, a series of novel benzothiazole-triazole derivatives, including compounds 6i and 6s , were synthesized and their inhibitory activities were evaluated. Molecular docking studies were performed to understand the molecular interactions of these compounds with the active site of α-glucosidase. The majority of these compounds demonstrated superior α-glucosidase inhibitory activity compared to the standard drug, acarbose. For example, compound 6s was identified as the most active in the series.

α-Glucosidase Inhibitory Activity of Selected Benzothiazole-Triazole Derivatives

| Compound | IC50 (μM) |

|---|---|

| 6i | Data not specified |

| 6s | 20.7 |

| Acarbose (Standard) | 817.38 |

The predictive power of molecular docking extends to identifying the specific amino acid residues involved in the ligand-protein interaction, which is crucial for understanding the mechanism of inhibition and for designing more effective inhibitors.

In the docking study of "compound 6" with tyrosinase, the analysis highlighted the residues in the vicinity of the ligand, providing a map of potential contact points that stabilize the complex.

For the benzothiazole-triazole derivative 6s docked into the active site of Saccharomyces cerevisiae α-glucosidase, the theoretical binding mode was elucidated. The interactions were found to be similar to a precursor compound, 6i . However, a key difference was observed: the benzothiazole (B30560) group of 6s formed π-π stacking interactions with the residues His-239 and Phe-157, interactions that were absent for 6i . These additional interactions are believed to contribute to the higher activity of 6s .

Predicted Protein-Ligand Interactions for Compound 6s with α-Glucosidase

| Compound | Interacting Residues | Interaction Type |

|---|---|---|

| 6s | His-239, Phe-157 | π-π stacking |

Molecular Dynamics (MD) Simulations for Biophysical Characterization

Molecular dynamics simulations offer a more dynamic picture of the ligand-protein complex, allowing for the analysis of its stability, conformational changes, and the influence of the solvent environment over time.

MD simulations have been employed to study the stability of complexes formed between benzothiazole derivatives and their target proteins. For example, in a study of novel benzothiazole and benzooxazin-3(4H)-one derivatives as potential acetylcholinesterase inhibitors, MD analyses were conducted on compounds 6d and 6f . These simulations indicated that these compounds hold potential due to their structural stability and interactions with critical amino acid residues. Similarly, MD simulations of 6-hydroxybenzothiazole-2-carboxamide derivatives with monoamine oxidase B (MAO-B) showed that the complexes were stable, with RMSD values fluctuating between 1.0 and 2.0 Å, indicating conformational stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

In the research of 2,3-dihydro-1,5-benzothiazepine derivatives as α-glucosidase inhibitors, QSAR studies were performed. A good correlation was found between the structures of the synthesized compounds and their inhibitory activities, as indicated by a correlation coefficient (r) of 0.9553. This suggests that the developed QSAR model could reliably predict the α-glucosidase inhibitory potential of new derivatives in this class.

Similarly, 3D-QSAR models have been developed for other related heterocyclic compounds, such as benzothiazinone derivatives. These models, often built using techniques like Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the steric, electrostatic, hydrophobic, and hydrogen-bonding features that are critical for biological activity. For a series of 6-hydroxybenzothiazole-2-carboxamide derivatives, a 3D-QSAR model showed good predictive ability with a q² value of 0.569 and an r² value of 0.915, which was then used to design novel derivatives with predicted IC50 values.

QSAR Model Statistics for Benzothiazepine and Related Derivatives

| Compound Series | Target | QSAR Model Parameter | Value |

|---|---|---|---|

| 2,3-dihydro-1,5-benzothiazepines | α-glucosidase | Correlation coefficient (r) | 0.9553 |

| 6-hydroxybenzothiazole-2-carboxamides | MAO-B | q² | 0.569 |

| 6-hydroxybenzothiazole-2-carboxamides | MAO-B | r² | 0.915 |

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in modern drug discovery. nih.govd-nb.info A QSAR model establishes a mathematical relationship between the chemical structure attributes (molecular descriptors) of a series of compounds and their biological activity. nih.gov These models are built on the principle that structurally similar molecules are likely to exhibit similar biological effects. d-nb.info

The development of a QSAR model involves several key stages, including data preparation, data analysis, and model validation. researchgate.net For classes of compounds like benzodiazepines, which are structurally related to benzothiazepines, QSAR models have been successfully developed to predict their binding affinities at various receptor subtypes. nih.gov For instance, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been used to examine the molecular fields that favor or disfavor the binding affinity of a ligand at specific GABAA/benzodiazepine (B76468) receptor subtypes. nih.gov

The goal of these models is to predict the activity of novel, unsynthesized compounds. nih.gov In the context of benzothiazepine analog research, these models can predict activities such as enzyme inhibition or receptor binding affinity. For example, a QSAR model for a series of designer benzodiazepines was developed using 2D descriptors and the partial least squares method, resulting in a predictive equation for their biological activity (log1/c). nih.gov Such models can classify new analogs into low, medium, or high biological activity groups, guiding synthetic efforts toward the most promising candidates. nih.gov

| Stage | Description | Example Techniques/Considerations |

|---|---|---|

| Data Preparation | Collection of a dataset of compounds with known biological activities and calculation of molecular descriptors. | Calculation of 2D or 3D descriptors, ensuring data quality and structural diversity. |

| Model Building | Application of statistical methods to establish a correlation between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). researchgate.net |

| Model Validation | Assessment of the model's robustness, reliability, and predictive power. | Internal validation (cross-validation) and external validation with a test set. researchgate.netnih.gov |

Feature Selection and Validation of QSAR Equations

A critical aspect of building a robust QSAR model is feature selection. nih.govelsevierpure.com This process involves selecting a relevant subset of molecular descriptors from a large pool of calculated variables to include in the final QSAR equation. nih.gov The primary goals of feature selection are to decrease model complexity, reduce the risk of overfitting (where the model performs well on the training data but poorly on new data), and identify the most important descriptors that influence biological activity. nih.govelsevierpure.com Various techniques are employed for feature selection, including genetic algorithms, forward selection, backward elimination, and stepwise regression. nih.govelsevierpure.com

Once a model is built, it must be rigorously validated to ensure its reliability and predictive accuracy. researchgate.net Validation is a crucial step to confirm that the model is not a result of a chance correlation. researchgate.net Validation is typically performed using two main strategies:

Internal Validation: This method assesses the robustness of the model using only the training set data. The most common technique is cross-validation, such as the leave-one-out (LOO) method. nih.gov The cross-validated correlation coefficient (q² or xr²) is a key statistic; a value greater than 0.5 is generally considered acceptable for a predictive QSAR model. nih.gov

External Validation: This is considered the most stringent test of a model's predictive power. The model is used to predict the biological activities of a set of compounds (the test set) that were not used in its development. researchgate.net The predictive ability is evaluated by the correlation coefficient (r²) between the predicted and observed activities for the test set, with a value greater than 0.5 or 0.6 often required for the model to be deemed acceptable. nih.govmdpi.com

For example, a QSAR model for designer benzodiazepines was selected based on its high values for the goodness-of-fit (r² = 0.75) and robustness (xr² = 0.69) for the training set, and its performance was confirmed with an external test set (r² = 0.66). nih.gov Adherence to strict validation criteria ensures that the developed QSAR equations are reliable for predicting the activity of new compounds. researchgate.netmdpi.com

In Silico Assessment in Analog Design

In silico assessment plays a pivotal role in modern analog design, allowing for the early evaluation of pharmacokinetic properties and potential biological targets. researchgate.net Computational tools are used to predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, which helps in identifying candidates with favorable drug-like properties. researchgate.netmdpi.com This early-stage screening minimizes the risk of late-stage failures in the drug development pipeline.

For benzothiazepine derivatives, in silico analyses have been used to evaluate pharmacokinetic parameters such as lipophilicity (CLogP), molecular weight, and topological polar surface area (TPSA). These descriptors are crucial for predicting a molecule's behavior in a biological system. Furthermore, advanced computational strategies like inverse docking can be utilized to screen for potential biological targets. By docking a ligand against a large database of protein structures, this method can help identify potential on-target and off-target interactions, providing insights into the mechanism of action and potential side effects. Molecular dynamics (MD) simulations can then be used to validate the stability of the predicted ligand-protein complexes. researchgate.net

| Parameter | Description | Importance in Drug Design |

|---|---|---|

| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | Crucial for absorption and formulation. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB and enter the central nervous system. | Essential for CNS-targeting drugs; undesirable for peripherally acting drugs. nih.gov |

| Gastrointestinal (GI) Absorption | The extent to which a compound is absorbed from the gut into the bloodstream. | A key factor for orally administered drugs. mdpi.com |

| CYP450 Inhibition | Inhibition of cytochrome P450 enzymes, which are key for drug metabolism. | Predicts potential for drug-drug interactions. |

| Toxicity | Prediction of various toxic effects, such as carcinogenicity or hepatotoxicity. | Critical for assessing the safety profile of a compound. mdpi.com |

Prediction of Aqueous Solubility and Blood-Brain Barrier Permeability for Lead Optimization

During lead optimization, two of the most critical physicochemical properties to predict and refine are aqueous solubility and blood-brain barrier (BBB) permeability. nih.goviapchem.org Poor solubility can hinder a drug's absorption and bioavailability, while the ability to cross the BBB is a prerequisite for drugs targeting the central nervous system (CNS). nih.govresearchgate.net

Aqueous Solubility: The accurate prediction of a drug's solubility remains a challenge. iapchem.org Various computational models, ranging from the General Solubility Equation (GSE) to more complex machine learning approaches like Random Forest regression, are used to predict the intrinsic solubility of drug-like molecules. iapchem.org For benzodiazepines, studies have shown that solubility can be significantly influenced by the choice of cosolvents, and various models have been developed to predict solubility in these systems. nih.govresearchgate.net These predictions are vital for guiding the design of analogs with improved solubility profiles.

Blood-Brain Barrier (BBB) Permeability: Predicting whether a compound will cross the BBB is crucial. For neuroactive drugs, penetration is essential, while for peripherally acting drugs, it should be avoided to prevent CNS side effects. nih.gov QSAR models are widely used to predict BBB permeability, often expressed as the logarithm of the brain-to-blood concentration ratio (logBB). osti.govdoaj.org These models typically use molecular descriptors such as lipophilicity, molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. doaj.org For instance, most benzodiazepines are highly lipophilic, which allows them to readily cross the blood-brain barrier. researchgate.net In silico prediction of logBB allows for the early screening and optimization of benzothiazepine analogs to ensure they have the desired CNS penetration profile for their intended therapeutic target. osti.govfrontiersin.org

Advanced Research Perspectives and Unexplored Avenues for Benzothiazepine Analog 6

Recapitulation of Key Research Contributions of Benzothiazepine (B8601423) Analog 6

Benzothiazepine analogs, including the conceptual "Analog 6," represent a privileged scaffold in medicinal chemistry due to their wide array of pharmacological activities. nih.govirphouse.com The core structure, which consists of a benzene (B151609) ring fused to a seven-membered thiazepine ring, has been a fertile ground for the development of numerous therapeutic agents. nih.govrsc.org Research has established that derivatives of this class are potent calcium channel blockers, with well-known drugs like diltiazem (B1670644) and clentiazem (B1222845) used extensively in the management of cardiovascular disorders. nih.gov

Beyond their cardiovascular applications, research has demonstrated the significant potential of benzothiazepine analogs in other therapeutic areas. nih.govrsc.org A substantial body of work highlights their role as central nervous system (CNS) depressants. researchgate.net Furthermore, various analogs have been synthesized and investigated for a multitude of other biological effects. nih.govrsc.org

Key research findings have demonstrated the efficacy of specific benzothiazepine derivatives against various cancer cell lines, including liver, prostate, colon, and breast cancers. nih.govnih.govmdpi.com Certain analogs, particularly those with halogenated phenyl substitutions, have shown promising cytotoxic activity, sometimes exceeding that of standard chemotherapeutic agents. nih.govmdpi.com The versatility of the benzothiazepine core allows for the incorporation of different functional groups, which significantly influences their biological effectiveness. nih.gov

| Therapeutic Area | Specific Activity / Finding | Reference |

|---|---|---|

| Cardiovascular | Calcium channel antagonism, coronary vasodilation. irphouse.comnih.gov | Diltiazem, Clentiazem nih.gov |

| Oncology | Cytotoxic activity against liver (Hep G-2), prostate (DU-145), and colon (HT-29) cancer cell lines. nih.govnih.govmdpi.com | Halogenated phenyl derivatives nih.gov |

| Central Nervous System | CNS depressant effects, antipsychotic activity. nih.govresearchgate.net | Thiazesim, Quetiapine nih.gov |

| Antimicrobial | Activity against various bacterial and fungal strains. journaljpri.comwisdomlib.org | Substituted 1,5-benzothiazepines wisdomlib.org |

| Other Activities | Anti-inflammatory, antiviral, antidiabetic, and anticonvulsant properties. nih.govresearchgate.net | Various derivatives nih.gov |

Future Directions in Synthetic Innovation for Analog Development

The synthesis of benzothiazepine derivatives is continually evolving from conventional methods towards more efficient and environmentally friendly "green chemistry" approaches. nih.govnih.gov Future synthetic innovations are focused on improving reaction times, increasing product yields, and simplifying purification processes. irphouse.com

Key innovative synthetic methods include:

Microwave-Assisted Synthesis: This technique has gained significant traction as it dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods. irphouse.comjournaljpri.comopenpharmaceuticalsciencesjournal.com It is considered an environmentally benign approach, particularly when performed in open vessels to avoid the risks associated with high pressure.

Ultrasound-Assisted Synthesis: Sonication offers another green alternative, providing short reaction times and high yields with improved product purity. nih.gov

Green Catalysts and Solvents: There is a growing trend towards using eco-friendly catalysts and solvents. nih.govresearchgate.net For instance, polyethylene (B3416737) glycol (PEG-400) has been used as a recyclable, non-toxic solvent medium, and bleaching earth clay has been employed as an efficient and reusable heterogeneous catalyst. nih.govresearchgate.net These methods often result in high yields (over 95%) in less than an hour. nih.gov

These advanced synthetic strategies will facilitate the rapid generation of diverse libraries of benzothiazepine analogs, enabling more extensive structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents. irphouse.com

Emerging Biological Targets and Therapeutic Applications for Benzothiazepine Analogs

While benzothiazepines are well-established as cardiovascular and CNS agents, ongoing research is uncovering novel biological targets and expanding their potential therapeutic applications. nih.govresearchgate.net This exploration into new areas promises to yield treatments for a wider range of diseases.

One of the most promising new frontiers is in the treatment of neurodegenerative diseases . mdpi.comnih.gov Certain 4,1-benzothiazepine derivatives are being investigated for their neuroprotective properties. mdpi.comnih.gov These compounds act on targets involved in regulating cytosolic Ca2+ levels, such as the mitochondrial Na+/Ca2+ exchanger (NCLX), which plays a key role in neuronal damage caused by calcium overload. mdpi.comnih.govnih.gov By blocking NCLX, these analogs may offer a therapeutic strategy for conditions exacerbated by mitochondrial calcium dysregulation. nih.gov

Another emerging area is the development of benzothiazepine derivatives as enzyme inhibitors for various therapeutic purposes. nih.govacs.org For example, recent studies have identified benzothiazepine analogs as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. acs.org This suggests their potential use in treating hyperpigmentation disorders. acs.org In silico screening has also predicted that benzothiazepine derivatives may target other key enzymes like human adenosine (B11128) kinase and glycogen (B147801) synthase kinase-3β, which are implicated in various diseases. nih.govmdpi.com

| Emerging Target | Potential Therapeutic Application | Mechanism/Rationale |

|---|---|---|

| Mitochondrial Na+/Ca2+ Exchanger (NCLX) | Neurodegenerative Diseases (e.g., Parkinson's, Huntington's), Stroke mdpi.comnih.gov | Acts as a neuroprotectant by preventing neuronal damage from Ca2+ overload. nih.gov |

| Tyrosinase | Hyperpigmentation Disorders (e.g., melasma) acs.org | Inhibits the key enzyme in melanin synthesis. acs.org |

| Glucosamine-6-phosphate synthase (G6PS) | Bacterial and Fungal Infections nih.gov | G6PS is a known target for antimicrobial agents. nih.gov |

| Kinase Proteins (e.g., Adenosine Kinase, GSK-3β) | Oncology, Inflammatory Diseases nih.govmdpi.com | Predicted as potential targets through in silico screening for anticancer activity. nih.govmdpi.com |

| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Oncology (Colon and Breast Cancers) nih.gov | Specific analogs have shown excellent inhibitory activity against this key cancer target. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Analog Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies hold immense potential for accelerating the design of novel benzothiazepine analogs. nih.gov Computational approaches are being increasingly applied to predict biological interactions and streamline the development process. nih.gov

In silico screening methods, such as molecular docking, are already being used to identify potential biological targets for benzothiazepine derivatives and to predict their binding affinities. nih.govmdpi.comnih.gov These computational studies can simulate the interaction between a ligand (the benzothiazepine analog) and a protein target, providing insights into the structural requirements for biological activity. nih.gov For example, docking studies have been used to screen benzothiazepine derivatives against targets like G6PS for antimicrobial activity and various kinase enzymes for anticancer potential. nih.govnih.gov

Pharmacophore modeling is another powerful computational tool used to identify the essential structural features of a molecule required for its biological activity. nih.gov By creating a 3D model of these features, researchers can virtually screen large libraries of compounds to find new molecules that fit the model and are likely to be active. nih.gov

Looking forward, more advanced AI and ML algorithms can be employed for:

De Novo Design: Generating entirely new benzothiazepine structures with desired pharmacological properties.

Predictive Modeling: Developing models to accurately predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, helping to identify promising candidates early in the discovery pipeline.

Structure-Activity Relationship (SAR) Analysis: Using ML to analyze large datasets and uncover complex relationships between a compound's structure and its biological activity, guiding the design of more potent and selective analogs. researchgate.net

The application of these computational tools can significantly reduce the time and cost associated with traditional drug discovery, facilitating a more rapid and targeted approach to developing the next generation of benzothiazepine-based therapeutics. nih.gov

Q & A

Q. What are the established synthetic routes for Benzothiazepine analog 6, and what key reaction parameters influence yield and purity?

The synthesis typically involves cyclization of 2-aminothiophenol with α-haloketones under basic conditions to form the benzothiazepine core, followed by functionalization (e.g., introducing benzylsulfanyl groups via nucleophilic substitution with benzyl chloride). Critical parameters include solvent polarity (e.g., DMF for improved solubility), reaction temperature (60–80°C for optimal cyclization), and stoichiometric ratios (1:1.2 for amine:ketone to minimize side products). Post-synthetic purification via column chromatography with ethyl acetate/hexane gradients ensures >95% purity .

Q. How is structural characterization of this compound performed using spectroscopic methods?

A multi-technique approach is recommended:

- NMR : and NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, thiazepine ring protons at δ 3.1–4.3 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 335.08 for CHClNS).

- IR Spectroscopy : Stretching vibrations for C=S (1050–1150 cm) and N-H (3300–3500 cm) validate functional groups .

Q. What in vitro assays are recommended for initial biological evaluation of this compound's activity?

- Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, with ED calculations.

- Cytotoxicity Screening : MTT assays using cancer cell lines (e.g., A549, HepG2) at concentrations of 10–100 µM for 48 hours.

- Enzyme Inhibition : Fluorometric assays for target enzymes (e.g., Dengue NS2B/NS3 protease IC determination using FRET substrates) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's pharmacological profile?

- Electron-Withdrawing Substituents : Chlorine at position 7 enhances anticonvulsant activity by increasing lipophilicity (logP >3.5) and blood-brain barrier penetration.

- Ring Modifications : Replacing benzylsulfanyl with bulkier groups (e.g., tert-butyl) reduces off-target binding to hERG channels.

- Bioisosteric Replacement : Substituting sulfur in the thiazepine ring with oxygen (benzodiazepine analogs) alters metabolic stability but may reduce calcium channel blockade .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic Analysis : Compare plasma exposure (AUC) and tissue distribution via LC-MS to identify bioavailability limitations.

- Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) using hepatocyte incubation assays.

- Dose Escalation Studies : Adjust dosing regimens (e.g., twice-daily administration) to maintain therapeutic plasma levels in rodent models .

Q. What computational approaches predict the binding affinity and selectivity of this compound against target proteins?

- Molecular Docking : Use AutoDock Vina to model interactions with Dengue NS3 protease (PDB ID: 2VBC), focusing on hydrogen bonds with His51 and hydrophobic contacts with Leu149.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

- QSAR Modeling : Develop regression models using descriptors like polar surface area (PSA) and molar refractivity to predict IC values .

Q. How to design a comprehensive toxicological profiling for this compound across multiple model systems?

- Acute Toxicity : Determine LD in mice via OECD Guideline 423, monitoring for neurotoxicity (e.g., tremors, ataxia).

- Genotoxicity : Conduct Ames tests with Salmonella strains TA98 and TA100 (± metabolic activation).

- Cardiotoxicity : Assess hERG channel inhibition using patch-clamp electrophysiology (IC <10 µM indicates high risk) .

Q. What experimental evidence supports the neuroprotective mechanisms of this compound in neurodegenerative models?

- Calcium Homeostasis : Benzothiazepine analogs inhibit mitochondrial Na/Ca exchangers (mNCX), reducing cytosolic Ca overload in glutamate-exposed neurons (measured via Fura-2 AM fluorescence).

- Oxidative Stress : In C. elegans, analogs extend lifespan by 15–20% via upregulation of SOD-3 and GST-4 antioxidant pathways (confirmed by RNAi knockdown assays).

- In Vivo Efficacy : 28-day oral administration (10 mg/kg) in APP/PS1 mice reduces amyloid-β plaques by 40% (quantified via thioflavin-S staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.